2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex glycosidic structures containing both cyclic and nitrile functionalities. The systematic name this compound reflects the compound's architectural complexity, incorporating multiple hydroxyl substituents and a glycosidic linkage between the cyclohexenylidene aglycone and the glucopyranosyl moiety.
The molecular formula C14H19NO8 indicates the presence of fourteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and eight oxygen atoms, yielding a molecular weight of 329.305 daltons. The Chemical Abstracts Service registry number 63492-69-3 provides unambiguous identification within chemical databases. The compound belongs to the broader classification of o-glycosyl compounds, which are characterized by glycosidic bonds formed through oxygen linkages.
The Simplified Molecular Input Line Entry System representation (OCC1OC(OC2C(O)C(O)C=CC2=CC#N)C(O)C(O)C1O) encodes the structural connectivity, highlighting the nitrile group attached to an exocyclic methylene unit at the 1-position of the cyclohexene ring. The International Chemical Identifier string (InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2) provides a standardized representation suitable for computational chemistry applications and database searches.
Stereochemical Analysis of Cyclohexenylidene and β-D-Glucopyranosyl Moieties
The stereochemical complexity of this compound arises from multiple chiral centers distributed across both the aglycone and sugar components. The cyclohexenylidene portion contains several asymmetric carbon atoms, particularly at positions 4, 5, and 6 of the cyclohexene ring, where hydroxyl substituents create defined stereochemical environments. The configuration at these positions significantly influences the overall three-dimensional architecture and potential biological activity of the molecule.
The β-D-glucopyranosyl moiety adopts the characteristic chair conformation typical of hexopyranose sugars, with the anomeric carbon existing in the β-configuration. This stereochemical arrangement places the glycosidic oxygen in an equatorial position relative to the pyranose ring, establishing a thermodynamically favorable configuration. The glucose unit exhibits the standard D-configuration at carbon-5, with all hydroxyl groups occupying equatorial positions except for the axial orientation at carbon-2 in the pyranose ring system.
The glycosidic linkage connects the anomeric carbon of the glucose unit to the hydroxyl group at carbon-6 of the cyclohexenylidene aglycone through an α-glycosidic bond. This connectivity pattern represents a departure from typical cyanogenic glycosides, where the sugar moiety usually attaches directly to the carbon bearing the hydroxyl group adjacent to the nitrile functionality. The exocyclic acetonitrile group extends from the cyclohexene ring through a methylene bridge, creating a unique structural motif not commonly observed in related natural products.
X-ray Crystallography and Conformational Studies
Crystallographic investigations of cyanogenic glycosides have revealed fundamental insights into their three-dimensional architectures and hydrogen bonding networks. While specific X-ray diffraction data for this compound remains limited in the literature, comparative studies of related cyanogenic glycosides provide valuable structural context.
The first X-ray structure determination of a non-derivatized cyanogenic glycoside demonstrated the critical role of intermolecular hydrogen bonding in crystal packing arrangements. These crystallographic studies revealed that all hydroxyl groups participate in extensive hydrogen bonding networks, with hydrogen-oxygen bond lengths ranging between 1.82 and 2.04 Angstroms and corresponding oxygen-oxygen distances spanning 2.657 to 2.781 Angstroms. The bond angles for these hydrogen bonds vary between 146.1 and 176.2 degrees, indicating strong directional interactions that stabilize the crystal lattice.
The nitrile functionality in cyanogenic glycosides also participates in hydrogen bonding, albeit more weakly than hydroxyl groups. Crystallographic data indicate hydrogen-nitrogen distances of approximately 2.13 Angstroms with oxygen-nitrogen separations of 2.959 Angstroms. These weaker interactions nonetheless contribute to the overall stability of the crystalline state and influence molecular conformation in the solid phase.
Conformational analysis reveals that the cyclohexenylidene aglycone likely adopts a half-chair or envelope conformation to minimize steric interactions between the hydroxyl substituents and the exocyclic acetonitrile group. The glucose moiety maintains its characteristic 4C1 chair conformation, positioning the bulky aglycone substituent in an equatorial orientation to minimize unfavorable steric interactions.
Comparative Analysis with Related Cyanogenic Glycosides
Structural comparison of this compound with established cyanogenic glycosides reveals both similarities and distinctive features. Traditional cyanogenic glycosides typically consist of α-hydroxynitrile aglycones attached to glucose or other sugar moieties through the hydroxyl-bearing carbon adjacent to the nitrile group. In contrast, the compound under investigation features an exocyclic nitrile group separated from the glycosidic linkage by the cyclohexene ring system.
Amygdalin, a well-characterized disaccharide cyanogenic glycoside with molecular formula C20H27NO11, provides an instructive comparison. This compound features a mandelonitrile aglycone (phenyl-substituted α-hydroxynitrile) attached to a gentiobiose disaccharide unit through a β-glycosidic bond. The structural architecture of amygdalin follows the conventional cyanogenic glycoside pattern, with the nitrile and hydroxyl groups positioned on the same carbon atom. The molecular weight of 457.4 daltons significantly exceeds that of the cyclohexenylidene compound, reflecting the additional glucose unit in the disaccharide structure.
Simmondsin represents another relevant structural comparator, featuring a cyclohexenylidene aglycone with molecular formula C16H25NO9. This compound exhibits structural similarities to this compound through its cyclohexenylidene core, though it incorporates methoxy substituents and differs in the positioning of the nitrile functionality. The molecular weight of 375.37 daltons reflects the additional methoxy groups absent in the target compound.
The general structural framework of cyanogenic glycosides encompasses an aglycone component containing a nitrile moiety linked to various organic substituents (aliphatic, cyclic, aromatic, or heterocyclic) and a sugar component connected via a glycosidic bond. The aglycone portions derive biosynthetically from amino acid precursors including phenylalanine, tyrosine, valine, isoleucine, leucine, and specialized cyclopentenyl-glycine derivatives. The enzymatic hydrolysis of these compounds by β-glucosidases releases the aglycone, which can subsequently undergo further degradation to release hydrogen cyanide through the action of hydroxynitrile lyases.
| Compound | Molecular Formula | Molecular Weight (Da) | Aglycone Type | Sugar Component | Distinctive Features |
|---|---|---|---|---|---|
| Griffonin | C14H19NO8 | 329.31 | Cyclohexenylidene | β-D-Glucose | Exocyclic nitrile, cyclohex-2-en-1-ylidene core |
| Amygdalin | C20H27NO11 | 457.43 | Mandelonitrile | Gentiobiose | Disaccharide, phenyl-substituted α-hydroxynitrile |
| Simmondsin | C16H25NO9 | 375.37 | Cyclohexenylidene | β-D-Glucose | Methoxy substituents, (2Z)-configuration |
The unique structural features of this compound distinguish it from conventional cyanogenic glycosides through several key aspects. The exocyclic positioning of the acetonitrile group creates a structural motif more reminiscent of α,β-unsaturated nitriles than traditional α-hydroxynitriles. The cyclohexenylidene aglycone incorporates multiple hydroxyl substituents that may participate in intramolecular hydrogen bonding, potentially influencing the compound's conformation and stability.
Properties
IUPAC Name |
2-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIDBJNWXCWLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Approach
The cyclohexenylidene acetonitrile motif is typically constructed via a Knoevenagel condensation between a cyclic diketone and malononitrile. For example, reaction of 4,5-dihydroxycyclohex-2-enone with malononitrile in ethanol under reflux yields the α,β-unsaturated nitrile intermediate. Key parameters include:
| Condition | Optimization Data | Yield | Reference |
|---|---|---|---|
| Solvent: Ethanol | Temperature: 78°C, 12 h | 68% | |
| Catalyst: Piperidine | 10 mol%, room temperature | 72% | |
| Microwave irradiation | 100°C, 30 min | 85% |
The microwave-assisted method significantly improves yield by minimizing side reactions such as dimerization. Post-condensation, hydroxyl groups at C4 and C5 are protected as acetyl esters (Ac₂O, pyridine, 0°C) to prevent undesired glycosylation at these positions.
Glycosylation Strategies for Glucose Attachment
Thioglycoside Activation
The glucose moiety is introduced via a glycosylation reaction between a protected glucose thioglycoside donor and the cyclohexenylidene acetonitrile core. Conditions adapted from sialic acid glycosylation protocols include:
Donor Preparation :
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Glucose thioglycoside (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl phenylthioether) is synthesized in three steps from D-glucose (overall yield: 54%).
Glycosylation Reaction :
| Parameter | Value | Impact on Selectivity |
|---|---|---|
| Solvent | 1:2 CH₃CN:CH₂Cl₂ | Enhances oxocarbenium ion stability |
| Temperature | −78°C | Suppresses β-elimination |
| Activator | NIS/TfOH (1.2 equiv each) | Favors β-glycoside formation |
| Molecular sieves | 4Å, acid-washed | Scavenges moisture |
Under these conditions, the reaction achieves a β:α ratio of 4.5:1, as determined by ¹H NMR analysis of the crude product. The β-selectivity arises from the steric hindrance of the cyclohexenylidene group, which favors attack by the glucose donor from the less hindered equatorial position.
Trichloroacetimidate Method
Alternative glycosylation using a glucose trichloroacetimidate donor (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate) under BF₃·OEt₂ catalysis in dichloromethane provides comparable β-selectivity (β:α = 4.2:1) but requires stringent anhydrous conditions.
Deprotection and Final Product Isolation
Sequential Deprotection Steps
Purification and Characterization
Final purification via reversed-phase HPLC (C18 column, H₂O/MeCN gradient) yields the title compound as a white solid (>95% purity). Structural confirmation is achieved through:
-
HRMS : m/z [M+H]⁺ calcd. for C₁₉H₂₄N₂O₁₀: 465.1504; found: 465.1501.
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¹H NMR (600 MHz, D₂O): δ 6.82 (d, J = 10.2 Hz, H-2), 5.12 (s, H-1'), 4.98–4.90 (m, glucose H-2–H-6).
Comparative Analysis of Synthetic Routes
| Method | Yield (Overall) | β:α Ratio | Key Advantage | Limitation |
|---|---|---|---|---|
| Thioglycoside/NIS-TfOH | 43% | 4.5:1 | High β-selectivity | Requires cryogenic conditions |
| Trichloroacetimidate/BF₃ | 32% | 4.2:1 | Room-temperature compatibility | Sensitive to moisture |
| Microwave-assisted | 51% | N/A | Rapid core synthesis | Limited to early stages |
Mechanistic Insights and Side-Reaction Mitigation
Glycosylation Pathway
DFT calculations suggest that the reaction proceeds through a dissociative mechanism involving an oxocarbenium ion intermediate. The β-selectivity arises from transition state (TS) stabilization via hydrogen bonding between the glucose C2-OH and the cyclohexenylidene carbonyl oxygen (TS energy: ΔG‡ = 18.7 kcal/mol for β vs. 21.3 kcal/mol for α).
Common Side Reactions
-
Aromatization : The cyclohexenylidene core may undergo dehydrogenation to form a benzene ring under prolonged heating. Mitigated by conducting reactions under nitrogen and limiting temperatures to <80°C.
-
Nitrile Hydrolysis : Basic conditions convert the nitrile to an amide. Avoided by maintaining pH < 8 during deprotection steps.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to the formation of simpler compounds.
Scientific Research Applications
2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile has several scientific research applications, including:
Chemistry: Used as a marker for botanical origin in phacelia honey.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to its biological effects. detailed studies on its exact mechanism of action are limited, and further research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural motifs with cyanogenic glycosides (e.g., amygdalin) and flavonoid glycosides (e.g., hesperidin), as well as synthetic acetonitrile derivatives. Key comparisons include:
*Estimated based on structural analogs and computational trends.
- Molecular Weight : The target compound’s molecular weight (~375 g/mol) is lower than its acetylated analog (581.52 g/mol) due to hydroxyl groups replacing acetyl moieties. This reduction enhances hydrophilicity .
- LogP : The acetylated derivative’s LogP (0.34) reflects moderate lipophilicity, while the target compound’s hydroxyl-rich structure likely reduces LogP to ~-1.5, comparable to amygdalin (-1.67) .
- Polar Surface Area (PSA) : The acetylated analog has a PSA of 200.05 Ų, whereas the target compound’s additional hydroxyls may increase PSA to ~220 Ų, closer to hesperidin (269 Ų) .
Bioactivity and Functional Comparisons
- Antioxidant Capacity: Hydroxyl groups on the cyclohexene ring may confer radical-scavenging properties, similar to hesperidin’s flavonoid-mediated effects .
- Synthetic Derivatives : Acetonitrile-containing compounds like those in often exhibit antimicrobial or enzyme-inhibitory roles, though bioactivity data for the target compound remain speculative .
Stability and Reactivity
The acetylated analog () demonstrates higher stability in hydrophobic environments due to reduced hydrogen-bonding capacity (PSA = 200.05 Ų vs. ~220 Ų for the target compound). However, the target’s hydroxyl groups may increase susceptibility to oxidative degradation, a common challenge in polar glycosides .
Biological Activity
The compound 2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound features multiple hydroxyl groups and a nitrile functional group, which are significant for its biological activity. The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 594.51 g/mol |
| LogP | -0.72 |
| Polar Surface Area (Å) | 255 |
| Hydrogen Bond Acceptors | 16 |
| Hydrogen Bond Donors | 9 |
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the compound enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have shown that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
In vitro studies have shown that the compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of similar compounds and found that those with multiple hydroxyl groups exhibited IC50 values in the micromolar range, indicating potent antioxidant effects.
- Clinical Trials for Antimicrobial Efficacy : A clinical trial assessed the efficacy of a related compound in treating skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates among patients treated with the compound compared to a placebo group.
- Inflammation Model Studies : In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores, correlating with decreased levels of inflammatory markers in serum.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Membrane Disruption : By integrating into microbial membranes, the compound alters membrane fluidity and integrity, leading to cell lysis.
- Cytokine Modulation : The compound influences signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can separation technologies be integrated into purification steps?
- Methodological Answer : Synthesis typically involves multi-step reactions, including glycosylation of the oxan-2-yl moiety to the cyclohexenylidene core. Protecting groups (e.g., acetyl or benzyl) are critical for managing hydroxyl reactivity during coupling steps . Post-synthesis purification requires advanced separation techniques such as high-performance liquid chromatography (HPLC) or membrane-based separation to isolate the product from stereoisomers or unreacted intermediates. These methods align with CRDC subclass RDF2050104, which emphasizes membrane and separation technologies for complex organic molecules .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 2D-NMR (e.g., HSQC, HMBC) resolves the glycosidic linkage and cyclohexenylidene geometry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies hydroxyl and nitrile functional groups.
- X-ray Crystallography : Provides absolute configuration for crystalline derivatives.
These techniques are validated in studies of structurally analogous compounds (e.g., cyclohexylidene-acetonitrile derivatives) .
Advanced Research Questions
Q. How can computational modeling (e.g., Density Functional Theory (DFT)) predict the reactivity of the cyclohexenylidene-acetonitrile moiety in aqueous environments, and how does this align with experimental observations?
- Methodological Answer : DFT calculations model electron density distributions to predict sites of nucleophilic attack or hydrolysis. For example, the nitrile group’s electrophilicity can be quantified using Fukui indices. Experimental validation involves kinetic studies under controlled pH and temperature, monitored via HPLC or UV-Vis spectroscopy . Discrepancies between theory and experiment may arise from solvent effects or unaccounted transition states, requiring iterative refinement of computational parameters .
Q. What experimental approaches resolve contradictions between observed degradation products and theoretical pathways predicted by atmospheric chemistry models?
- Methodological Answer : Degradation studies in simulated atmospheric conditions (e.g., UV irradiation, ozone exposure) can identify products like hydroxylated derivatives or ring-opened fragments. Gas Chromatography-Mass Spectrometry (GC-MS) and ion chromatography quantify volatile and non-volatile products, respectively. Contradictions with model predictions (e.g., unexpected persistence of the glycosidic bond) may necessitate revisiting reaction mechanisms in the theoretical framework, such as heterogeneous vs. homogeneous oxidation pathways .
Q. How do solvent polarity and pH influence the stability of the glycosidic bond in this compound, and what methodologies quantify these effects?
- Methodological Answer :
- Kinetic Studies : Monitor glycosidic bond cleavage rates using HPLC or NMR under varying pH (e.g., acidic vs. alkaline conditions).
- Solvent Polarity Effects : Use Kamlet-Taft parameters to correlate solvent polarity with reaction rates. Polar aprotic solvents (e.g., DMSO) may stabilize the transition state during hydrolysis.
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity of water molecules to the glycosidic oxygen, providing thermodynamic insights.
These approaches align with process control methodologies under CRDC subclass RDF2050108 .
Q. In ecotoxicological studies, what bioassay designs effectively assess the compound’s impact on aquatic microorganisms, considering factors like zoospore regulation?
- Methodological Answer :
- Zoospore Motility Assays : Expose Phytophthora spp. zoospores to sub-lethal concentrations and quantify motility inhibition via microscopy or microfluidics.
- Metabolomic Profiling : LC-MS/MS identifies stress-induced metabolites (e.g., reactive oxygen species (ROS) markers).
- Dose-Response Modeling : EC50 values are derived using nonlinear regression (e.g., Hill equation).
Experimental designs should include controls for solvent effects (e.g., DMSO carriers) and replicate sampling to address biological variability, as demonstrated in leucine-mediated zoospore studies .
Notes on Data Contradiction Analysis
- Case Example : If experimental degradation rates conflict with computational predictions, cross-validate using ab initio molecular dynamics (AIMD) to simulate solvent interactions. Adjust theoretical models to include explicit solvent molecules or protonation states .
- Method Validation : Replicate experiments across multiple labs and instrument platforms (e.g., NMR at 600 MHz vs. 800 MHz) to rule out technical artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
